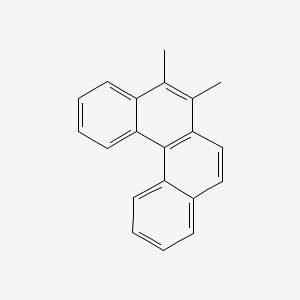

Benzo(c)phenanthrene, dimethyl-

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Biology and Environmental Science

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.net They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. organomation.compjoes.com This widespread presence in the environment, from the atmosphere to soil and water, makes them a significant area of study in environmental science. pjoes.comenvironment-agency.gov.uk Many PAHs are known to be persistent organic pollutants, capable of long-range transport and bioaccumulation in food chains. pjoes.comenvironment-agency.gov.uk

In the realm of chemical biology, the significance of PAHs lies in their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules like DNA. nih.gov This process can lead to the formation of DNA adducts, which, if not repaired, can cause mutations and initiate carcinogenesis. nih.govwikipedia.org The carcinogenicity, mutagenicity, and teratogenicity of many PAHs are well-documented, with exposure linked to various forms of cancer. organomation.commdpi.com Consequently, understanding the mechanisms of PAH-induced toxicity, their metabolic pathways, and their interactions with biological systems is a major focus of contemporary research. wikipedia.orgresearchgate.net The structure of a PAH molecule, including its size and shape, plays a crucial role in determining its biological activity. researchgate.net

Academic Context of Benzo(c)phenanthrene as a Structurally Unique and Non-Planar PAH Scaffold

Benzo(c)phenanthrene stands out among PAHs due to its distinct, non-planar structure. researchgate.netoup.comznaturforsch.com Unlike many other PAHs that have a flat, planar arrangement of their aromatic rings, benzo(c)phenanthrene possesses a crowded "fjord region" where a benzene (B151609) ring is fused to a phenanthrene (B1679779) moiety. nih.gov This steric hindrance forces the molecule to adopt a helical, three-dimensional conformation. researchgate.netacs.org Quantum mechanical calculations and X-ray crystallographic analyses have confirmed this non-planar geometry, with a significant angle of distortion between the terminal aromatic rings. researchgate.netacs.org

This structural uniqueness has profound implications for its biological activity. The non-planarity of benzo(c)phenanthrene influences how it is metabolized and how its metabolites interact with DNA. nih.govacs.org For instance, the metabolic activation of benzo(c)phenanthrene leads to the formation of diol epoxides, which are highly reactive and can form covalent adducts with DNA. oup.comnih.gov The stereochemistry of these adducts, which is influenced by the non-planar backbone, plays a critical role in their biological consequences, including their potential to cause mutations and initiate cancer. oup.comnih.gov

Research Trajectories and Focal Points for Dimethylated Benzo(c)phenanthrene Analogs

Research into dimethylated benzo(c)phenanthrene analogs has followed several key trajectories, primarily focusing on how the addition of methyl groups to the benzo(c)phenanthrene scaffold influences its structure, metabolism, and biological activity.

One major area of investigation has been the synthesis of various dimethylbenzo(c)phenanthrene isomers. Early work described methods for creating the benzo(c)phenanthrene ring system, which was then applied to the synthesis of specific dimethylated derivatives like 1,12-dimethylbenzo(c)phenanthrene. epa.govacs.org More recent synthetic strategies have utilized techniques such as photochemical cyclization to access specific isomers, for instance, 1,4-dimethylbenzo(c)phenanthrene. acs.org The development of these synthetic routes has been crucial for obtaining pure samples of different isomers for further study.

A significant research focus has been on the structural impact of dimethylation. The introduction of methyl groups, particularly in sterically hindered regions like the "fjord region," can exacerbate the non-planarity of the benzo(c)phenanthrene molecule. For example, a comparative X-ray crystallographic analysis showed that while benzo(c)phenanthrene has a distortion angle of 27° between its outermost rings, the addition of two methyl groups in 1,4-dimethylbenzo(c)phenanthrene increases this angle to 37°. acs.org This increased helicity is a key feature of these dimethylated analogs.

Furthermore, a substantial body of research has been dedicated to understanding the biological implications of these structural changes. Studies have explored the metabolic activation of dimethylated benzo(c)phenanthrenes and the subsequent binding of their metabolites to DNA. For instance, research on 1,4-dimethylbenzo(c)phenanthrene has shown that while the parent compound's level of DNA binding is similar to that of benzo(c)phenanthrene, the activation of its dihydrodiol metabolite is significantly lower. acs.org This suggests that the increased non-planarity and the presence of methyl groups can influence the efficiency of metabolic activation and the ultimate carcinogenicity of the compound. The tumorigenicity of various metabolites has also been a key area of investigation. oup.com Additionally, the unique helical structures of these molecules have been explored for applications in materials science, such as in the synthesis of chiral macrocyclic compounds. researchgate.net

Interactive Data Table: Investigated Dimethyl-Benzo(c)phenanthrene Analogs

| Compound Name | Research Focus | Key Findings |

| 1,4-Dimethylbenzo[c]phenanthrene | Synthesis, Structural Analysis, Metabolism, DNA Binding | Increased non-planarity compared to the parent compound; altered metabolic activation of its dihydrodiol. acs.org |

| 1,12-Dimethylbenzo[c]phenanthrene (B1616225) | Synthesis, Chiral Properties | Early synthetic methods developed; used in the synthesis of chiral molecules. epa.govacs.orgresearchgate.net |

| 5,6-Dimethylchrysene (related structure) | Metabolism, Tumorigenicity | Metabolites tested for tumor-initiating activity. oup.com |

| 1-Methylbenzo[c]phenanthrene | Synthesis | Included in early synthetic studies of methylated benzo[c]phenanthrenes. epa.gov |

| 1,5,8,12-Tetramethylbenzo[c]phenanthrene | Synthesis | Included in early synthetic studies of methylated benzo[c]phenanthrenes. epa.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90118-61-9 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

5,6-dimethylbenzo[c]phenanthrene |

InChI |

InChI=1S/C20H16/c1-13-14(2)17-12-11-15-7-3-4-9-18(15)20(17)19-10-6-5-8-16(13)19/h3-12H,1-2H3 |

InChI Key |

IQHHHQRBOXKEQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C3=C1C=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Enzymatic Metabolism and Biotransformation of Benzo C Phenanthrene, Dimethyl Analogs

Cytochrome P450 (CYP) Isoform-Specific Metabolic Activation

The initial step in the metabolic activation of PAHs is primarily catalyzed by the cytochrome P450 superfamily of enzymes. For benzo(c)phenanthrene, the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role.

Elucidation of Roles of CYP1A1, CYP1A2, and CYP1B1 in Hydroxylation and Epoxidation

Research on benzo(c)phenanthrene has demonstrated distinct roles for these CYP isoforms. In humans, CYP1A1 and CYP1A2 are significantly involved in the formation of the proximate carcinogen, benzo(c)phenanthrene-3,4-dihydrodiol nih.govtandfonline.com. Subsequently, CYP1B1 is understood to be a key enzyme in the oxidation of this dihydrodiol to the ultimate carcinogenic fjord-region diol-epoxide tandfonline.com. Specifically, human liver microsomes predominantly utilize CYP1A2 for the formation of benzo(c)phenanthrene-3,4-dihydrodiol, with CYP1B1 also showing effectiveness in this metabolic step nih.gov.

Comparative Analysis of Species-Dependent Metabolic Pathways and Regioselectivity

Significant species-dependent differences exist in the metabolism of benzo(c)phenanthrene. In rodent models, the metabolism of benzo(c)phenanthrene predominantly leads to the formation of the K-region benzo(c)phenanthrene-5,6-dihydrodiol, which is a less carcinogenic pathway nih.gov. In contrast, human liver microsomes favor the formation of the more potent procarcinogen, benzo(c)phenanthrene-3,4-dihydrodiol nih.gov. This highlights that rodent models may not accurately reflect the carcinogenic risk of benzo(c)phenanthrene to humans nih.gov. Studies have also shown that K-region oxidation is more pronounced in rat CYP1A1 and CYP1A2 compared to the human counterparts .

Identification and Characterization of Proximate and Ultimate Metabolites

The metabolic activation of benzo(c)phenanthrene proceeds through the formation of dihydrodiol and diol-epoxide metabolites.

Stereochemical Aspects of Dihydrodiol Formation

The formation of dihydrodiols is a stereospecific process. For benzo(c)phenanthrene, this results in the formation of specific enantiomers that have different biological activities. The metabolic activation in rodent embryo cells is highly stereospecific and results in the formation of the (-)-benzo(c)phenanthreneDE-2 enantiomer, which is known for its high carcinogenic activity.

Formation and Isomerism of Fjord-Region and Bay-Region Diol-Epoxides

Benzo(c)phenanthrene is structurally distinct from many other PAHs as it possesses a "fjord-region." The diol-epoxides formed in this sterically hindered region are particularly noted for their high mutagenic and carcinogenic properties. The formation of these fjord-region diol-epoxides is a critical step in the carcinogenic activity of benzo(c)phenanthrene.

Phase II Metabolism and Conjugation Reactions

Following Phase I metabolism by CYP enzymes, the resulting metabolites can undergo Phase II conjugation reactions. These reactions, including glucuronidation, sulfation, and glutathione (B108866) conjugation, are generally detoxification pathways that increase the water solubility of the metabolites, facilitating their excretion uomus.edu.iqreactome.orgupol.czdrughunter.com. While this is a fundamental process in xenobiotic metabolism, specific studies detailing the Phase II conjugation of benzo(c)phenanthrene metabolites, and particularly those of its dimethyl analogs, are limited in the available literature.

Glucuronidation and Sulfation Mechanisms

Direct experimental studies detailing the glucuronidation and sulfation of dimethyl-benzo(c)phenanthrene metabolites are limited in publicly available scientific literature. However, the metabolic pathways of other well-studied dimethylated PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), provide a strong model for the likely conjugation mechanisms. For many PAHs, hydroxylated metabolites, including phenols and dihydrodiols, are primary substrates for these Phase II reactions.

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the PAH metabolite. This process increases the water solubility and facilitates the excretion of the compound. Similarly, sulfation is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). For the carcinogenic metabolite of DMBA, the DMBA-3,4-diol-1,2-epoxide (DMBADE), conjugation by sulfotransferases is a recognized detoxification pathway neuropharmac.com. It is plausible that hydroxylated metabolites of dimethyl-benzo(c)phenanthrene would undergo similar UGT- and SULT-mediated conjugation reactions.

Glutathione Conjugation Pathways

Glutathione (GSH) conjugation is a critical detoxification pathway for reactive electrophilic metabolites of PAHs, such as diol epoxides. This reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes that conjugate the thiol group of GSH to the electrophilic carbon of the substrate. This process neutralizes the reactive metabolite and prepares it for elimination, often as a mercapturic acid derivative.

While specific studies on dimethyl-benzo(c)phenanthrene are scarce, research on the diol epoxides of its parent compound, B[c]Ph, and other PAHs demonstrates the importance of this pathway. Diol epoxides of PAHs are detoxified by conjugation with glutathione, a reaction catalyzed by GST isoenzymes including GSTA1-1, GSTM1-1, and GSTP1-1 nih.gov.

In-silico molecular docking studies have been used to assess the interaction between the diol epoxide of the related compound 7,12-dimethylbenz[a]anthracene (DMBADE) and various GST isozymes. These studies provide insight into the potential for GSH conjugation. The findings showed plausible, albeit relatively weak, binding between DMBADE and different classes of GSTs, suggesting that while other detoxification routes like sulfation may be primary, GSH conjugation remains a possible pathway neuropharmac.com.

| GST Isozyme | Binding Free Energy (ΔG kcal/mol) |

|---|---|

| GSTA1 | -7.31 |

| GSTM1 | -7.53 |

| GSTP1 | -7.64 |

Data sourced from an in-silico analysis of molecular interactions neuropharmac.com.

In Vitro and Ex Vivo Metabolic Studies in Defined Cellular and Subcellular Systems

The metabolism of benzo(c)phenanthrene and its alkylated analogs has been investigated in various in vitro and ex vivo systems, primarily using liver microsomes and cell cultures. These studies reveal species-specific differences and the influence of methyl substitution on metabolic pathways.

Metabolism of the Parent Compound, Benzo(c)phenanthrene (B[c]Ph):

Studies using rat liver microsomes have shown that B[c]Ph is metabolized to several dihydrodiols, with the K-region 5,6-dihydrodiol being the major product (77-89% of total metabolites) nih.gov. The 3,4-dihydrodiol, which is the precursor to the highly carcinogenic bay-region diol epoxide, is formed in much smaller amounts (6-17%) nih.gov. The formation of the procarcinogenic (3R,4R)-enantiomer of the trans-3,4-dihydrodiol is stereoselective and can be significantly enhanced by pretreating rats with CYP inducers like 3-methylcholanthrene (B14862) nih.gov.

In contrast, studies with human liver microsomes show a different metabolic profile. Human liver microsomes predominantly generate the B[c]Ph-3,4-dihydrodiol, with only minor formation of the B[c]Ph-5,6-dihydrodiol nih.gov. This finding is significant because it suggests that, relative to rodents, human metabolism favors the pathway leading to the potent ultimate carcinogen. The primary enzymes implicated in B[c]Ph-dihydrodiol formation in human liver are CYP1A2 and CYP1B1 nih.gov.

| System | Major Dihydrodiol Metabolite | Minor Dihydrodiol Metabolite | Primary Enzymes (Human) |

|---|---|---|---|

| Rat Liver Microsomes | B[c]Ph-5,6-dihydrodiol | B[c]Ph-3,4-dihydrodiol | N/A |

| Human Liver Microsomes | B[c]Ph-3,4-dihydrodiol | B[c]Ph-5,6-dihydrodiol | CYP1A2, CYP1B1 |

Data compiled from studies on rat and human liver microsomes nih.govnih.gov.

Influence of Dimethyl Substitution:

Metabolism in Ex Vivo Cell Systems:

Ex vivo studies using rodent embryo cell cultures have been crucial in identifying the specific metabolites that bind to DNA. In cultures of Sencar mouse, Syrian hamster, and Wistar rat embryo cells exposed to B[c]Ph, the major DNA-binding metabolite was identified as arising from (-)-B[c]PhDE-2, a specific stereoisomer of the bay-region diol epoxide nih.gov. This demonstrates that these cellular systems are capable of activating B[c]Ph through the diol epoxide pathway to a form that can covalently modify genetic material nih.gov.

Molecular Interactions and Adduct Formation of Benzo C Phenanthrene, Dimethyl Metabolites

DNA Adductomics and Structural Characterization of DNA Adducts

The carcinogenicity of DMB[c]Ph is intrinsically linked to its metabolic conversion to diol epoxides, which possess a sterically crowded "fjord region." This structural feature significantly influences their chemical reactivity and the nature of the DNA adducts they form.

The metabolic activation of benzo[c]phenanthrene (B127203) (B[c]Ph), the parent compound of DMB[c]Ph, is highly stereospecific. This process primarily yields diol epoxides with specific absolute configurations. Studies on B[c]Ph in rodent embryo cell cultures have demonstrated that the major DNA-binding metabolite is (-)-B[c]PhDE-2, which has an (R,S)-diol-(S,R)-epoxide absolute configuration. nih.gov This specific stereoisomer is associated with high carcinogenic activity. nih.gov The activation of both (+)- and (-)-3,4-dihydrodiols of B[c]Ph to diol epoxides occurs with high stereospecificity across different rodent species. nih.gov

The stereochemistry of the diol epoxide metabolites profoundly affects the conformation of the resulting DNA adducts. imrpress.com For instance, the enantiomeric (+)- and (-)-anti-B[c]PhDE metabolites of B[c]Ph form adducts with deoxyadenosine (B7792050) (dA) that exhibit near mirror-image low-energy conformations. imrpress.comnih.gov High-resolution NMR studies have revealed that the B[c]Ph moiety of these adducts intercalates into the DNA duplex. imrpress.comnih.gov However, the orientation of this intercalation differs between the R and S isomers; the R isomer is directed towards the 5' end of the modified strand, while the S isomer is 3'-directed. imrpress.com This difference in orientation is attributed to steric hindrance. imrpress.com The addition of methyl groups, as in 1,4-dimethylbenzo[c]phenanthrene (1,4-DMBcPh), further increases the nonplanarity of the molecule, leading to distinct P and M enantiomers which influences the formation of its diol epoxide metabolites. acs.org

The table below summarizes the key stereochemical aspects of B[c]Ph diol epoxide-DNA interactions.

| Metabolite Stereoisomer | Absolute Configuration | DNA Adduct Orientation | Significance |

| (-)-B[c]PhDE-2 | (R,S)-diol-(S,R)-epoxide | - | Major DNA-binding metabolite, associated with high carcinogenicity. nih.gov |

| 1R (+)-trans-anti-B[c]Ph-N6-dA | R configuration at linkage point | 5'-directed intercalation | Different mutagenic specificities compared to the S isomer. imrpress.com |

| 1S (-)-trans-anti-B[c]Ph-N6-dA | S configuration at linkage point | 3'-directed intercalation | Different mutagenic specificities compared to the R isomer. imrpress.com |

The diol epoxide metabolites of B[c]Ph and its dimethyl derivatives exhibit a notable preference for reacting with purine (B94841) bases in DNA, specifically deoxyadenosine (dA) and deoxyguanosine (dG). nih.gov Research has consistently shown that a high proportion of the DNA adducts formed from B[c]Ph are deoxyadenosine adducts. nih.gov In rodent embryo cells, the reaction of (-)-B[c]PhDE-2 with DNA yields both deoxyadenosine and deoxyguanosine adducts, with a ratio of approximately 3:1 in favor of deoxyadenosine. nih.gov

This preference for deoxyadenosine is a characteristic shared with other potent carcinogens like 7,12-dimethylbenz[a]anthracene (B13559). nih.gov It is a departure from the behavior of some other PAHs, such as benzo[a]pyrene (B130552), whose diol epoxides react almost exclusively with deoxyguanosine. acs.org The generalization that has emerged is that diol epoxides from planar PAHs tend to react preferentially with dG, while those from non-planar hydrocarbons, like B[c]Ph and its derivatives, react to a more similar extent with both dG and dA. acs.org

Competitive reaction studies with an equimolar mixture of deoxyadenosine monophosphate (dAMP) and deoxyguanosine monophosphate (dGMP) have shown that for B[c]Ph diol epoxide isomers, 40-62% of the total adducts formed are with dA. acs.org This is largely consistent with the adduct distribution observed when these diol epoxides react with intact DNA. acs.org

The table below details the preferential binding sites of B[c]Ph diol epoxides.

| Diol Epoxide | Preferred Nucleobase | Adduct Ratio (dA:dG) | Reference |

| (-)-B[c]PhDE-2 | Deoxyadenosine | ~3:1 | nih.gov |

| B[c]Ph DE isomers | Deoxyadenosine & Deoxyguanosine | 40-62% dA adducts | acs.org |

DNA Damage Response and Repair Mechanisms

The formation of bulky DMB[c]Ph-DNA adducts triggers a cascade of cellular responses aimed at mitigating the genotoxic consequences. These responses include the activation of DNA repair pathways and, if the damage is too extensive, the induction of programmed cell death (apoptosis).

The DNA Mismatch Repair (MMR) system, which is primarily responsible for correcting base-base mismatches and insertion/deletion loops that arise during DNA replication, has been shown to play a role in the cellular response to B[c]Ph-DNA adducts. nih.govresearchgate.net Purified human MMR recognition proteins, specifically MutSα and MutSβ, can specifically recognize B[c]Ph-DNA adducts. nih.gov

Interestingly, the MMR system's interaction with these adducts does not necessarily lead to their direct removal. Instead, the recognition of these adducts by the MMR machinery can trigger a signaling cascade that leads to apoptosis. nih.gov This suggests that the MMR system can act as a general sensor for certain types of chemical DNA damage, channeling the cell towards apoptosis to prevent mutagenesis and carcinogenesis. nih.gov To a lesser extent, the MMR system may also be involved in the direct removal of some chemically induced DNA adducts. nih.gov

The formation of DMB[c]Ph-DNA adducts can lead to the activation of programmed cell death, or apoptosis, which is a crucial mechanism for eliminating heavily damaged cells that could otherwise become cancerous. nih.govd-nb.info The MMR system is a key player in this process. nih.gov

Studies have shown that cells proficient in MMR are significantly more sensitive to the cytotoxic effects of B[c]Ph diol epoxides than cells with defective MMR systems. nih.gov This increased sensitivity is due to a higher rate of apoptosis. nih.gov In vivo studies in mice have corroborated these findings, showing that wild-type mice treated with B[c]Ph exhibit significantly more apoptosis in intestinal crypt cells compared to mice deficient in the MMR proteins Msh2 or Mlh1. nih.gov The accumulation of unrepaired DNA adducts can block DNA replication, leading to cell cycle arrest and providing a window for repair. nih.govd-nb.info However, if the damage is overwhelming, this can trigger the apoptotic cascade. nih.govd-nb.info

Interactions with Key Biological Macromolecules

While the interaction with DNA is the most critical event in terms of carcinogenesis, the reactive metabolites of DMB[c]Ph can also interact with other biological macromolecules, such as proteins. The primary enzymes responsible for the metabolic activation of these PAHs are the cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). icm.edu.placs.org

The expression and activity of these enzymes can be induced by the PAHs themselves. acs.org For example, treatment of human mammary carcinoma cells (MCF-7) with B[c]Ph leads to a significant increase in the levels of CYP1B1. acs.org This enzyme, in turn, is effective at activating B[c]Ph to its more carcinogenic diol epoxide stereoisomer, B[c]PhDE-2. acs.org In contrast, in mouse epidermis, B[c]Ph treatment primarily induces CYP1A1, which leads to the formation of the less carcinogenic B[c]PhDE-1. acs.org This highlights how the interaction between DMB[c]Ph and specific proteins (CYP enzymes) can modulate its carcinogenic potential.

Spectral binding studies have shown that B[c]Ph can interact with human P450 2A13 and P450 1B1, producing Type I and Reverse Type I binding spectra, respectively. scispace.com These interactions are indicative of substrate binding and are a prerequisite for the metabolic activation of the compound.

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs). nih.gov Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). scispace.com This binding event initiates the transcription of a battery of genes, including those encoding for Phase I and Phase II drug-metabolizing enzymes. nih.govscispace.com

Research has identified certain isomers of dimethylbenzo(c)phenanthrene as potent activators of the AhR. Effect-directed analysis of coastal sediments has identified 1,12-dimethylbenzo[c]phenanthrene (B1616225) as a novel AhR agonist. usask.causask.ca Studies have shown that this compound exhibits significant AhR-mediated efficacy. usask.caresearchgate.net The planar structure of many aromatic compounds, including PAHs, is a key determinant for their ability to bind to the AhR. usask.ca

The activation of the AhR by these metabolites is a crucial step that can lead to both the detoxification and, paradoxically, the metabolic activation of the parent compound into more potent toxicants. nih.gov The induction of metabolizing enzymes initiated by the activated AhR can generate PAH metabolites that form mutagenic adducts with DNA. nih.gov

While specific quantitative data on the binding affinities (e.g., EC50 values) for various dimethylbenzo(c)phenanthrene isomers are not extensively detailed in the available literature, the identification of 1,12-dimethylbenzo[c]phenanthrene as an AhR agonist underscores the importance of this pathway in its mechanism of action. usask.causask.caresearchgate.net The potency of AhR activation can vary significantly between different methylated PAH isomers, as has been observed with methylated phenanthrenes. nih.gov

Table 1: Identified AhR Agonists among Dimethylbenzo(c)phenanthrene Isomers

| Compound | AhR Agonist Activity | Source |

| 1,12-dimethylbenzo[c]phenanthrene | Identified as a novel AhR agonist | usask.causask.caresearchgate.net |

| 1,4-dimethylbenzo[c]phenanthrene | Methyl group-induced helicity affects its biological properties, but specific AhR activation data is limited. | uwm.edu.pl |

Studies on Enzyme Inhibition or Induction through Molecular Interaction

The interaction of dimethylbenzo(c)phenanthrene metabolites with metabolizing enzymes is a double-edged sword. The induction of cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (CYP1A1 and CYP1B1), is a hallmark of AhR activation by PAHs. nih.gov This induction can enhance the clearance of the compound from the body, but it can also lead to the generation of highly reactive diol epoxides, which are often the ultimate carcinogenic forms of PAHs. nih.gov

Studies on the parent compound, benzo[c]phenanthrene, have shown that it can induce CYP1A1 and CYP1B1. sigmaaldrich.com For instance, in human mammary carcinoma cells (MCF-7), benzo[c]phenanthrene treatment primarily increases P4501B1 levels, leading to the formation of more carcinogenic metabolites. sigmaaldrich.com In contrast, topical application to mouse skin mainly increases P4501A1. sigmaaldrich.com

While direct and detailed studies on enzyme inhibition or induction specifically by dimethylbenzo(c)phenanthrene metabolites are not extensively covered in the provided search results, the general principles of PAH metabolism suggest that these compounds would also modulate CYP enzyme activity. The induction of CYP1A1 and CYP1B1 is a common response to PAH exposure and is mechanistically linked to AhR activation. nih.gov Some oxygenated PAHs have been shown to be potent inducers of CYP1A1 and CYP1B1 gene expression, while others can act as inhibitors of CYP1 function. rsc.org

It is also important to note that some PAHs and their metabolites can inhibit the activity of certain CYP enzymes. nih.gov For example, phenanthrene (B1679779) has been shown to produce different types of binding spectra with P450 1B1, 2A13, and 2A6, indicating varied interactions with these enzymes. nih.gov This suggests that dimethylbenzo(c)phenanthrene metabolites could also exhibit inhibitory effects on specific P450 isozymes, thereby altering the metabolic profile and potential toxicity of other xenobiotics.

Table 2: General Effects of Related PAHs on Enzyme Activity

| Compound/Class | Enzyme(s) Affected | Effect | Source |

| Benzo[c]phenanthrene | CYP1B1, CYP1A1 | Induction | sigmaaldrich.com |

| Polycyclic Aromatic Hydrocarbons (general) | CYP1A1, CYP1B1 | Induction via AhR | nih.gov |

| Oxygenated PAHs | CYP1A1, CYP1B1 | Induction and/or Inhibition | rsc.org |

| Phenanthrene | P450 1B1, 2A13, 2A6 | Varied spectral interactions | nih.gov |

The balance between enzyme induction and inhibition, and the specific isoforms involved, are critical determinants of the ultimate biological effects of dimethylbenzo(c)phenanthrene. Further research is needed to elucidate the precise interactions of its various metabolites with the full spectrum of metabolic enzymes.

Mechanistic Insights into Genotoxicity and Carcinogenic Potential of Benzo C Phenanthrene, Dimethyl

Structure-Activity Relationships (SAR) Governing Genotoxicity

The relationship between the molecular structure of dimethylbenzo[c]phenanthrene and its genotoxic effects is a key area of research. Factors such as the position of methyl groups and the inherent three-dimensional shape of the molecule significantly influence its ability to cause genetic damage.

Benzo[c]phenanthrene (B127203) is a non-planar PAH characterized by a sterically hindered "fjord region," which distorts the molecule from planarity. acs.org The introduction of methyl groups into the parent structure can further influence its properties. Specifically, the placement of methyl groups at the innermost positions, such as in 1,12-dimethylbenzo[c]phenanthrene (B1616225), gives rise to a stable helical structure. researchgate.net This induced helical chirality is a critical factor in its molecular interactions.

This inherent chirality, stemming from the bulky methyl substituents, creates distinct enantiomers (P for right-handed and M for left-handed helices) that can be separated and studied individually. mdpi.comresearchgate.net Research on such functionalized helicenes demonstrates that these chiral molecules exhibit unique chiroptical properties and engage in specific chiral recognition processes. researchgate.netmdpi-res.com This suggests that the helical shape of dimethylbenzo[c]phenanthrene derivatives could influence their binding affinity and orientation when interacting with biological macromolecules like DNA and the enzymes that metabolize them. While unsubstituted biochempress.comhelicene is planar, the addition of two methyl groups at the innermost positions is sufficient to create a stable helical structure with a significant barrier to racemization. researchgate.netacs.org This structural rigidity and defined three-dimensional shape are thought to play a role in its biological activity, potentially affecting how it fits into the active sites of metabolic enzymes and interacts with DNA.

Like other PAHs, dimethylbenzo[c]phenanthrene requires metabolic activation to exert its genotoxic effects. This process leads to the formation of highly reactive diol-epoxide metabolites. These diol-epoxides can exist as several different stereoisomers, and their biological activity is highly dependent on their specific configuration. aacrjournals.org

For the parent compound, benzo[c]phenanthrene (B[c]Ph), the diol-epoxide metabolites formed in the fjord region are considered its ultimate carcinogenic forms. aacrjournals.org Studies have shown that these fjord region diol-epoxides are more tumorigenic than comparable bay region diol-epoxides found in other PAHs like benzo[a]pyrene (B130552). aacrjournals.org The stereochemical arrangement of the diol and epoxide groups is crucial. Research has identified the (−)-anti-B[c]Ph diol-epoxide as the most potent isomer in animal tumorigenesis assays. aacrjournals.org This isomer-specific activity is also observed in mutagenicity and DNA adduct formation. For instance, in the related benzo[c]chrysene, the anti-diol-epoxide was found to be more mutagenic and formed more DNA adducts than the syn-diol-epoxide. acs.org This difference in potency is attributed to the conformation of the diol-epoxide, which affects its reactivity with DNA and the stability and repairability of the resulting DNA adducts. Fjord region diol-epoxide adducts, in particular, have been found to be poorly repaired by human nucleotide excision repair systems, which may contribute to their high tumorigenic potential. aacrjournals.org

Table 1: Comparative Genotoxicity of PAH Diol-Epoxide Isomers This table presents generalized findings for fjord region PAHs, as specific comparative data for all dimethylbenzo[c]phenanthrene isomers is not available. The data for Benzo[c]phenanthrene (B[c]Ph) is used as a proxy.

| Diol-Epoxide Isomer | Relative Tumorigenic Potency | Key Observation |

| (-)-anti-B[c]Ph Diol-Epoxide | High | Considered the most potent tumorigenic isomer of B[c]Ph. aacrjournals.org |

| (+)-anti-B[c]Ph Diol-Epoxide | Lower than (-)-anti isomer | Biological activity is highly dependent on stereochemistry. aacrjournals.org |

| syn-B[c]Ph Diol-Epoxide Isomers | Generally lower than anti-isomers | Studies on related compounds show syn-isomers are often less mutagenic. acs.org |

Cellular and Subcellular Responses to Metabolite Exposure

Exposure of cells to the reactive metabolites of dimethylbenzo[c]phenanthrene triggers a cascade of events at the cellular and subcellular levels, leading to genetic damage that can be measured through various assays.

The genotoxic metabolites of dimethylbenzo[c]phenanthrene are capable of inducing mutations by forming covalent adducts with DNA. These adducts can lead to errors during DNA replication, resulting in permanent changes to the genetic code. The mutagenic potential of these compounds can be evaluated using a variety of in vitro assays.

One such method is the umu gene expression assay, which utilizes a genetically engineered strain of Salmonella typhimurium (e.g., TA1535/pSK1002). nih.gov This bacterium contains a fusion gene where the umuC gene, part of the SOS DNA repair system, is linked to a reporter gene, typically lacZ, which codes for the enzyme β-galactosidase. nih.gov When the bacteria are exposed to a genotoxic agent that damages DNA, the SOS response is induced, leading to the expression of the umuC-lacZ fusion gene. nih.gov The resulting production of β-galactosidase can be easily measured, providing a quantitative assessment of the genotoxicity of the test compound. nih.gov While specific data for dimethylbenzo[c]phenanthrene in the umu test is not widely published, this assay is a standard tool for evaluating the genotoxicity of PAHs and their metabolites.

At a larger scale, the genotoxicity of dimethylbenzo[c]phenanthrene metabolites can manifest as chromosomal damage. This can be assessed by analyzing chromosomal aberrations in metaphase cells or by the micronucleus test. d-nb.infounizar.es

Micronuclei are small, extranuclear bodies that are formed during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the main nucleus of a daughter cell. d-nb.info The formation of micronuclei is a hallmark of genotoxic stress caused by agents that break chromosomes (clastogens) or interfere with the mitotic spindle (aneugens). d-nb.info The frequency of micronucleated cells in a population exposed to a substance is a reliable indicator of chromosomal damage. researchgate.netnih.gov The micronucleus assay can be performed in vitro using cultured cells or in vivo in animal models by examining cells from tissues like bone marrow or peripheral blood. researchgate.netdntb.gov.ua Exposure to genotoxic PAHs and their diol-epoxides is known to induce such chromosomal damage, which is considered a critical event in the process of carcinogenesis. d-nb.infonih.gov

Elucidation of Theoretical Models for Carcinogenic Mechanisms

Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the carcinogenic potential of chemicals based on their molecular structure. nih.govnih.gov These models use computational chemistry to calculate molecular descriptors that correlate with biological activity.

QSAR models for PAH carcinogenicity incorporate various descriptors, such as the lowest unoccupied molecular orbital (LUMO) energy, which relates to the molecule's ability to accept electrons, and atomic partial charges. nih.gov By developing models trained on sets of PAHs with known carcinogenic activity, researchers can predict the potential hazard of untested compounds, including various methylated derivatives of benzo[c]phenanthrene. biochempress.comnih.gov These theoretical approaches provide a framework for understanding why structural features like methyl substitution and helical chirality in dimethylbenzo[c]phenanthrene can significantly impact its carcinogenic potential.

Role of Electrophilic Attack and Radical Formation

The genotoxicity of many PAHs, including benzo(c)phenanthrene and its derivatives, is predominantly attributed to their metabolic conversion into highly reactive electrophiles that can form covalent adducts with DNA. iarc.frnih.gov This process is a critical step in the initiation of chemical carcinogenesis. nih.gov Two principal mechanisms are recognized: the formation of diol epoxides and the generation of radical cations. iarc.frresearchgate.net

The diol epoxide pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase. iarc.frnih.gov Initially, the parent PAH is oxidized to form an epoxide. This is followed by hydration to a dihydrodiol. A second epoxidation step in the bay region of the molecule produces a diol epoxide. iarc.fr These diol epoxides, particularly bay-region diol epoxides, are considered ultimate carcinogens for many PAHs because their strained epoxide ring can be opened, generating a highly electrophilic benzylic carbocation. nih.gov This carbocation can then attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, forming stable and depurinating adducts. iarc.frnih.gov These adducts can lead to mispairing during DNA replication, resulting in mutations. For the parent compound, benzo(c)phenanthrene (B[c]PH), its bay-region diol epoxides are among the most carcinogenic PAH metabolites tested. acs.org The metabolic activation to these diol epoxides occurs with high stereospecificity. nih.gov

The second major mechanism involves one-electron oxidation of the PAH molecule to form a radical cation. iarc.frresearchgate.net The ease with which a PAH forms a radical cation is related to its ionization potential. researchgate.net These radical cations are themselves reactive electrophiles or can lead to the formation of other reactive species that bind to DNA. researchgate.net This pathway results in the formation of depurinating DNA adducts, which create apurinic sites. iarc.fr The repair of these sites can be error-prone, leading to mutations in critical genes like the ras proto-oncogenes, which are strongly associated with tumorigenesis. iarc.fr For methylated PAHs, there is ongoing debate about whether the ultimate carcinogen is the positive ion of the angular ring or the methylated derivatives themselves. researchgate.net

Research on specific isomers, such as 1,12-dimethylbenzo[c]phenanthrene, indicates that they can undergo electrophilic substitution reactions, a characteristic of PAHs that contributes to their biological activity. smolecule.com The interaction of these compounds with biomolecules is a key area of investigation for understanding their mechanisms of action and potential health impacts. smolecule.com

| Mechanism | Key Intermediates | Type of DNA Damage | Reference |

| Diol Epoxide Pathway | Epoxides, Dihydrodiols, Diol Epoxides, Carbocations | Stable and depurinating DNA adducts | iarc.frnih.gov |

| Radical Cation Pathway | Radical Cations | Depurinating DNA adducts (apurinic sites) | iarc.frresearchgate.net |

Animal Model Studies on Tumor Initiation Mechanisms

Animal models are crucial for understanding the carcinogenic potential of PAHs and the mechanisms of tumor initiation. While benzo(c)phenanthrene itself shows weak carcinogenic activity in rodent bioassays, its diol-epoxides exhibit very high tumor-initiating activities. nih.gov This discrepancy may be explained by metabolic differences between species. acs.org

Studies on related compounds provide significant insights. For instance, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogen, is frequently used in animal models to study mammary gland carcinogenesis in rats and skin carcinogenesis in mice. acs.orgornl.gov Research on DMBA demonstrates that its metabolic activation is a prerequisite for tumor initiation. nih.gov This activation leads to the formation of DNA adducts, which, if not properly repaired, can lead to mutations that initiate the process of cancer development. nih.gov

In studies using hamster dermal melanocytes, the initiation of melanoma by DMBA was shown to depend on its metabolic activation by the cytochrome P-448-dependent monooxygenase system. nih.gov This highlights the critical role of metabolic enzymes in determining the carcinogenic potency of a given PAH in a specific tissue. nih.gov

Furthermore, the susceptibility to PAH-induced tumors can be age-dependent. Newborn animals treated with compounds like benzo[a]pyrene or DMBA have been shown to develop higher incidences of liver and lung tumors compared to animals treated later in life, which may be linked to the mutagenic mechanism of these chemicals. iarc.fr The tissue affected is often determined by the route of administration and the animal species being studied. acs.org For example, oral administration of DMBA to young female Sprague-Dawley rats is a well-established model for inducing mammary tumors. acs.orgornl.gov

Although data specifically for dimethylbenzo(c)phenanthrene isomers are limited, the principles derived from studies on the parent compound and other potent methylated PAHs like DMBA form the basis of our understanding. The carcinogenic activity is largely dependent on the efficiency of metabolic activation to diol epoxides and the subsequent formation of DNA adducts in target tissues. nih.govnih.gov Rodent models may, in some cases, underestimate the risk to humans, as studies with human liver microsomes have shown that they can effectively metabolize benzo[c]phenanthrene into highly genotoxic metabolites, potentially more so than rodent systems. acs.org

| Compound | Animal Model | Observed Effect | Key Mechanistic Finding | Reference |

| Benzo(c)phenanthrene (B[c]PH) | Rodent Bioassays | Weak carcinogenic activity | Parent compound is a weak carcinogen in these models. | nih.gov |

| B[c]PH Diol-Epoxides | (Not specified) | High tumor-initiating activity | Demonstrates the high carcinogenic potential of the metabolite. | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Syrian Golden Hamster | Initiation of dermal melanomas | Metabolic activation via cytochrome P-448 is essential for initiation. | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Sprague-Dawley Rats | Mammary tumors | Potent carcinogen for the mammary gland. | acs.orgornl.gov |

| Benzo[a]pyrene / DMBA | Newborn Mice | Higher incidence of liver and lung tumors | Suggests age-dependent susceptibility linked to mutagenic mechanisms. | iarc.fr |

Computational and Theoretical Chemistry Studies on Benzo C Phenanthrene, Dimethyl

Quantum Chemical Calculations of Electronic Structure and Chemical Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the chemical reactivity of dimethyl-benzo(c)phenanthrene isomers. These computational methods, including Density Functional Theory (DFT), provide insights into molecular properties that are experimentally challenging to obtain.

Researchers have employed quantum chemical approaches to study the electronic structure of substituted benz[a]anthracene derivatives, a class of compounds to which dimethyl-benzo(c)phenanthrene belongs. researchgate.net These studies often calculate electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

Molecular electrostatic potential (MESP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich regions (negative potential) susceptible to electrophilic attack and electron-poor regions (positive potential) prone to nucleophilic attack. mdpi.com For instance, in related aromatic compounds, the negative electrostatic potential is often localized over oxygen atoms, identifying them as reactive sites. mdpi.com

Furthermore, quantum chemical methods are used to calculate various descriptors of chemical reactivity, such as electronegativity (the ability to attract electrons) and chemical hardness (resistance to change in electron distribution). mdpi.com These parameters help in understanding the stability and reactivity of different isomers. mdpi.com

A systematic approach to these calculations involves first optimizing the geometry of the molecule to find its most stable conformation. mdpi.com Following this, electronic properties are calculated. mdpi.com The combination of spectroscopic techniques and quantum chemical calculations has proven to be a powerful tool for analyzing molecular and electronic structures. rsc.org

| Parameter | Significance | Typical Calculation Method |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | DFT |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com | DFT |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. mdpi.com | DFT |

| Electronegativity (χ) | Measures the ability of a molecule to attract electrons. mdpi.com | DFT |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. mdpi.com | DFT |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (e.g., DNA, enzymes)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between small molecules like dimethyl-benzo(c)phenanthrene and biological macromolecules such as DNA and enzymes at an atomic level. nih.gov These simulations can reveal the dynamic behavior of these complex systems over time, providing insights into binding mechanisms, conformational changes, and the energetic landscapes of these interactions. nih.govmdpi.com

Interactions with DNA:

Benzo[c]phenanthrene (B127203) and its derivatives are known to form covalent adducts with DNA, a critical step in their carcinogenic activity. MD simulations have been instrumental in understanding the structural consequences of this binding. For example, studies have shown that the stereochemistry of benzo[c]phenanthrene metabolites dramatically affects the conformation of the resulting DNA adducts. nih.gov Enantiomeric forms of these metabolites can lead to near mirror-image conformations in the DNA adducts, which in turn influences their interactions with DNA processing enzymes. nih.gov

MD simulations can also be used to study non-covalent interactions, such as the intercalation of polycyclic aromatic hydrocarbons (PAHs) between DNA base pairs. These simulations help to determine the preferred binding modes and the stability of the resulting complexes.

Interactions with Enzymes:

MD simulations can also shed light on how dimethyl-benzo(c)phenanthrene and its metabolites interact with enzymes, such as those involved in their metabolic activation or in DNA repair. For instance, simulations can model the binding of these compounds to the active site of enzymes like cytochrome P450, which are responsible for their metabolic conversion into reactive epoxides.

Furthermore, MD simulations have been used to investigate how phosphorylation of an enzyme, like DNA polymerase β, can induce conformational changes that lead to a loss of its enzymatic activity. nih.gov By simulating the phosphorylated and non-phosphorylated forms of the enzyme, researchers can identify key structural fluctuations and changes in electrostatic interactions that drive the inhibition of the enzyme's function. nih.gov

| Biomolecule | Type of Interaction Studied | Key Insights from MD Simulations |

| DNA | Covalent Adduct Formation | Stereochemistry of the compound dictates the conformation of the DNA adduct. nih.gov |

| DNA | Non-covalent Intercalation | Determination of preferred binding modes and complex stability. |

| Enzymes (e.g., Cytochrome P450) | Metabolic Activation | Modeling of binding to the active site and the process of metabolic conversion. |

| Enzymes (e.g., DNA Polymerase β) | Enzyme Inhibition | Phosphorylation can induce conformational changes that inhibit enzyme activity. nih.gov |

Advanced Analysis of Molecular Conformation and Intrinsic Chirality

The molecular structure of dimethyl-benzo(c)phenanthrene isomers is characterized by a crowded fjord region, which forces the aromatic ring system to deviate from planarity. nih.gov This non-planar structure gives rise to unique conformational and chirality properties that are crucial to their biological activity.

Molecular Conformation:

The presence of methyl groups in dimethyl-benzo(c)phenanthrene can further influence its helicity. acs.org Extensive conformational searches using molecular mechanics have been performed on related benzo[c]phenanthrene derivatives to map their potential energy surfaces. nih.gov These studies systematically vary key torsion angles to identify low-energy conformations. nih.gov The results indicate that steric effects play a dominant role in determining the favored conformations. nih.gov

Intrinsic Chirality:

The helical distortion of the benzo[c]phenanthrene skeleton results in intrinsic chirality, meaning the molecule is non-superimposable on its mirror image. researchgate.netacs.org This leads to the existence of enantiomers, often designated as (P) for plus (right-handed helix) and (M) for minus (left-handed helix).

The synthesis and resolution of helical chiral 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid have been achieved, allowing for the study of its chiroptical properties. researchgate.net The absolute configuration of these enantiomers can be determined using techniques like X-ray crystallography of derivatives with known chirality. researchgate.net

The study of chiroptical properties, such as circular dichroism, is essential for characterizing these chiral molecules. researchgate.net The interaction of these enantiomers with biological systems is often stereospecific, with one enantiomer exhibiting significantly different biological effects than the other.

| Property | Description | Methods of Analysis |

| Molecular Conformation | The spatial arrangement of atoms in the molecule, influenced by the crowded fjord region and methyl substituents. nih.govacs.org | Molecular Mechanics, Conformational Searches, X-ray Crystallography |

| Intrinsic Chirality | The non-superimposable mirror-image relationship of the molecule due to its helical shape. researchgate.netacs.org | Synthesis and Resolution of Enantiomers, X-ray Crystallography, Circular Dichroism |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the toxicity and carcinogenicity of chemicals like dimethyl-benzo(c)phenanthrene and for understanding the molecular features that drive these effects.

QSAR models are developed by establishing a mathematical relationship between the biological activity of a set of compounds and their calculated molecular descriptors. These descriptors can be based on various properties, including electronic, steric, and hydrophobic characteristics.

For polycyclic aromatic hydrocarbons (PAHs), including derivatives of benzo[c]phenanthrene, QSAR studies have been conducted to predict endpoints such as mutagenicity and carcinogenicity. mdpi.comresearchgate.net For instance, the mutagenic potential of PAH metabolites has been correlated with a variety of molecular descriptors. mdpi.com In some cases, nonlinear QSAR equations have been found to provide better predictions than linear ones. mdpi.com

One approach involves using topological descriptors derived from the molecular graph to predict carcinogenic activity. researchgate.net Studies on methylated PAHs have shown that such methods can achieve a reasonably high accuracy in predicting carcinogenicity. researchgate.net

The VEGA platform is an example of a tool that utilizes QSAR models to predict various toxicological endpoints, including carcinogenicity, mutagenicity, and receptor-mediated effects. bver.co.kr Such in silico tools can provide initial assessments of the potential hazards of compounds, although their predictions have limitations and may require experimental validation. bver.co.kr

| Biological Endpoint | QSAR Model Type | Key Findings |

| Mutagenicity | Linear and Nonlinear Regression | Nonlinear models can provide superior predictions for mutagenic potential. mdpi.com |

| Carcinogenicity | Topological Descriptors | Models based on molecular topology can predict carcinogenic activity with good accuracy. researchgate.net |

| Multiple Toxicological Endpoints | Platform-based models (e.g., VEGA) | Can provide predictions for carcinogenicity, mutagenicity, and other toxicities, but with noted limitations. bver.co.kr |

Environmental Distribution, Transformation, and Advanced Analytical Research for Benzo C Phenanthrene, Dimethyl

Environmental Fate and Degradation Mechanisms

The environmental fate of dimethyl-benzo(c)phenanthrenes is governed by a complex interplay of physical, chemical, and biological processes. These compounds, being part of the broader class of methylated PAHs, are known for their persistence and potential for bioaccumulation. Their degradation in the environment is primarily driven by photochemical reactions and microbial metabolism.

Photochemical transformation is a key degradation pathway for PAHs in the environment, particularly in atmospheric and aquatic systems. nih.gov For 1,4-dimethylbenzo[c]phenanthrene, photochemical cyclization is a notable synthetic route, highlighting the compound's reactivity under light. acs.orgacs.org The synthesis of 1,4-DMBcPh can be achieved through a Wittig reaction followed by photolysis. acs.orgacs.org This process involves the photochemical ring closure of a cis/trans mixture of alkenes to yield the final phenanthrene (B1679779) structure. acs.orgacs.org

While specific environmental photochemical degradation pathways for 1,4-DMBcPh are not extensively documented, the general principles of PAH photochemistry suggest that it would be susceptible to photooxidation. This can lead to the formation of various oxygenated derivatives, such as quinones. For instance, the synthesis of the putative metabolite (±)-trans-9,10-dihydroxy-9,10-dihydro-1,4-dimethylbenzo[c]phenanthrene involves the oxidation of a phenol (B47542) precursor to an o-quinone. acs.orgacs.org It is plausible that similar quinone structures could be formed under environmental photolytic conditions. The presence of methyl groups can influence the rate and products of photochemical reactions compared to the parent PAH, benzo[c]phenanthrene (B127203).

Table 1: Synthetic Photochemical Transformation of a Precursor to 1,4-Dimethylbenzo[c]phenanthrene

| Precursor | Reaction Condition | Product | Reference |

| cis/trans mixture of alkenes from Wittig reaction of 2,5-dimethylbenzyltriphenylphosphonium chloride and 2-naphthaldehyde | Photolysis | 1,4-Dimethylbenzo[c]phenanthrene | acs.orgacs.org |

| Alkene mixture from Wittig reaction with 6-methoxy-2-naphthaldehyde | Photochemical ring closure | 10-Methoxy-1,4-dimethylbenzo[c]phenanthrene | acs.orgacs.org |

This table is based on synthetic pathways that utilize photochemical reactions, which can provide insights into potential environmental transformations.

The microbial biodegradation of PAHs is a critical process for their removal from contaminated soils and sediments. frontiersin.org Bacteria and fungi have evolved diverse enzymatic systems to break down these complex molecules. While specific studies on the microbial biodegradation of dimethyl-benzo[c]phenanthrene are scarce, the degradation of the parent compound, phenanthrene, and other methylated PAHs has been extensively studied and provides a likely model.

Bacterial degradation of PAHs is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. oup.com For phenanthrene, dioxygenation can occur at the C-1,2, C-3,4, and C-9,10 positions, leading to a variety of downstream metabolites. oup.comnih.gov These dihydrodiols are then further metabolized via ortho- or meta-cleavage pathways. nih.gov

Mycobacterium species are particularly adept at degrading a wide range of PAHs, including methylated variants. nih.gov It is hypothesized that microorganisms capable of degrading benzo[c]phenanthrene and other methylated PAHs would likely employ similar enzymatic machinery, such as cytochrome P450 monooxygenases and dioxygenases, to initiate the degradation of dimethyl-benzo[c]phenanthrene. The presence and position of the methyl groups can significantly influence the rate and regioselectivity of the initial enzymatic attack. nih.gov Isomer-selective biodegradation has been observed for other alkylated PAHs, suggesting that different dimethyl-benzo[c]phenanthrene isomers would likely exhibit different degradation rates and pathways. nih.gov

Table 2: General Microbial Degradation Pathways for Phenanthrene (as a proxy)

| Initial Enzymatic Attack | Key Intermediate Metabolites | Enzyme Systems Involved (General) | Reference |

| Dioxygenation at C-1,2 | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene | Dioxygenases | oup.com |

| Dioxygenation at C-3,4 | cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | Dioxygenases | oup.comnih.gov |

| Dioxygenation at C-9,10 | cis-9,10-Dihydroxy-9,10-dihydrophenanthrene | Dioxygenases | oup.comnih.gov |

This table illustrates the initial steps in the microbial degradation of phenanthrene, which serves as a model for the potential degradation of dimethyl-benzo(c)phenanthrene.

Advanced Analytical Methodologies for Research-Oriented Detection and Quantification in Complex Environmental Matrices

The detection and quantification of specific PAH isomers and their transformation products in complex environmental samples require highly sensitive and selective analytical techniques. The structural similarity of many PAHs and their metabolites presents a significant analytical challenge.

GC-MS is a powerful technique for the analysis of PAHs and their derivatives in environmental samples. diva-portal.org It offers high-resolution separation and sensitive detection, making it suitable for identifying and quantifying different isomers of dimethyl-benzo[c]phenanthrene. For the analysis of metabolites, which are often more polar, derivatization may be required to increase their volatility for GC analysis.

LC-MS/MS is increasingly used for the analysis of PAH metabolites and DNA adducts, as it can handle more polar and thermally labile compounds without derivatization. sciex.com This technique is particularly valuable for profiling a wide range of transformation products in a single analysis. The high selectivity of tandem mass spectrometry (MS/MS) allows for the confident identification and quantification of target analytes even in complex matrices. For instance, LC-MS/MS would be the method of choice for analyzing potential dihydrodiol and diol epoxide metabolites of 1,4-DMBcPh in biological or environmental samples.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including environmental transformation products of PAHs. While not typically used for routine quantification due to its lower sensitivity compared to mass spectrometry, NMR provides detailed information about the chemical structure, stereochemistry, and conformation of molecules. For example, 1H NMR and NOESY (Nuclear Overhauser Effect Spectroscopy) have been used to determine the structure and through-space proximity of protons in the synthetically prepared dihydrodiol of 1,4-DMBcPh, confirming its helical structure. acs.org Such detailed structural information is crucial for understanding the mechanisms of transformation and toxicity.

Table 3: NMR Data for a Putative Metabolite of 1,4-Dimethylbenzo[c]phenanthrene

| Compound | Technique | Key Finding | Reference |

| (±)-trans-9,10-dihydroxy-9,10-dihydro-1,4-dimethylbenzo[c]phenanthrene | 1H NMR | Confirmed the presence of diastereomers. | acs.orgacs.org |

| (±)-trans-9,10-dihydroxy-9,10-dihydro-1,4-dimethylbenzo[c]phenanthrene | NOESY | Showed close proximity between the 1-methyl group and the C-10 carbinol proton, indicating a helical structure. | acs.org |

The analysis of DNA adducts, which are formed when reactive PAH metabolites bind to DNA, is a key aspect of assessing the genotoxicity of these compounds. The ³²P-post-labeling assay is an extremely sensitive method for detecting DNA adducts, capable of identifying as little as one adduct per 10⁹⁻¹⁰ normal nucleotides. This technique involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) to the adducted nucleotides. The labeled adducts are then typically separated and quantified by HPLC.

Academic Research on Transformation Products and Their Environmental Significance

The environmental fate of polycyclic aromatic hydrocarbons (PAHs), including dimethyl-benzo(c)phenanthrene, is a critical area of academic research. While specific studies focusing exclusively on the transformation products of dimethyl-benzo(c)phenanthrene are limited, a substantial body of research on related PAHs provides a strong basis for understanding its likely environmental transformations and the significance of its degradation products. The transformation of PAHs in the environment is primarily driven by biotic (microbial) and abiotic (photochemical) processes. diva-portal.org These processes can lead to the formation of a variety of transformation products, some of which may be more toxic and mobile than the parent compound.

Research indicates that the degradation of PAHs can occur through biological, chemical, and photochemical pathways. diva-portal.org In biological systems, particularly through microbial action, the initial step often involves the oxidation of the aromatic ring. Bacteria typically employ dioxygenase enzymes to form cis-dihydrodiols, while fungi utilize cytochrome P-450 monooxygenases to produce arene oxides, which are then hydrolyzed to trans-dihydrodiols. nih.govnih.gov For methylated PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559), an isomer of dimethyl-benzo(c)phenanthrene, microbial metabolism can also occur at the methyl groups, leading to the formation of hydroxymethyl derivatives. nih.gov

Photodegradation, another major transformation pathway, occurs when PAHs absorb ultraviolet (UV) radiation from sunlight. tandfonline.comekb.eg This can lead to the formation of photo-oxidation products, including endoperoxides, quinones, and hydroxylated derivatives. tandfonline.comcdnsciencepub.com The presence of other environmental components, such as soil and water, can influence the rate and products of photodegradation. cdnsciencepub.com For instance, the photocatalytic degradation of phenanthrene, a structural component of benzo(c)phenanthrene, on TiO2 surfaces has been shown to yield products like 9-fluorenone (B1672902) and 6H-benzo[c]chromen-6-one. rsc.org

The environmental significance of these transformation products is a key focus of research. While the parent PAHs are known for their toxicity, their transformation products can exhibit different, and sometimes enhanced, toxicological profiles. diva-portal.orgnih.gov For example, diol epoxides, which are metabolic intermediates of PAHs, are often identified as ultimate carcinogens due to their ability to bind to DNA and cause mutations. nih.gov Oxygenated PAHs (oxy-PAHs), a general class of transformation products, have been found in contaminated soils and are of particular concern due to their toxicity and persistence. diva-portal.org Furthermore, studies have shown that some transformation products can be more bioavailable than the parent PAHs, potentially leading to greater uptake by organisms. diva-portal.org

The table below summarizes the potential transformation products of dimethyl-benzo(c)phenanthrene based on research on analogous PAHs, along with their likely environmental significance.

| Potential Transformation Product Class | Formation Pathway | Examples from Related PAHs | Environmental Significance |

| Dihydrodiols | Microbial (Bacterial and Fungal) Metabolism | cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene nih.gov | Precursors to highly toxic diol epoxides; can have varying levels of carcinogenicity depending on stereochemistry. nih.govacs.org |

| Hydroxymethyl Derivatives | Microbial Metabolism | 7-hydroxymethyl-12-methylbenz[a]anthracene nih.gov | Represents an initial step in the degradation of the alkyl side chains; may alter the toxicity and solubility of the parent compound. |

| Quinones | Photodegradation, Fungal Metabolism | 9,10-phenanthrene quinone (from phenanthrene) researchgate.net | Often more stable than other oxygenated metabolites; can be redox-active and generate reactive oxygen species, leading to oxidative stress. tandfonline.com |

| Endoperoxides | Photo-oxidation | 7,12-epidioxy-7,12-dimethylbenz[a]anthracene nih.gov | Intermediate products of photo-oxidation; can be thermally or photochemically converted to other oxygenated products. |

| Ring Cleavage Products | Microbial Metabolism | 2,2′-diphenic acid (from phenanthrene) researchgate.net | Indicates the breakdown of the aromatic ring structure, leading towards mineralization (conversion to CO2 and water). researchgate.net |

| Oxygenated PAHs (general) | Photochemical and Biological Transformation | 9-Fluorenone, 6H-benzo[c]chromen-6-one (from phenanthrene) diva-portal.orgrsc.org | A diverse group of compounds that can be more persistent and bioavailable than parent PAHs; many are toxic. diva-portal.org |

Q & A

Q. How can Benzo(c)phenanthrene, dimethyl- be reliably identified and characterized in environmental samples?

Methodological Answer:

- Chromatographic Separation: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with PAH-specific columns. For dimethyl derivatives, optimize temperature gradients to account for increased hydrophobicity compared to the parent compound .

- Mass Spectral Analysis: Monitor molecular ion peaks at m/z 228 (unsubstituted Benzo(c)phenanthrene) and adjust for the dimethyl substitution (expected m/z 242). Cross-reference with NIST spectral libraries for retention indices and fragmentation patterns .

- Validation: Compare retention times and spectral data with certified reference standards (e.g., 100 µg/mL solutions in toluene or methanol) to minimize false positives .

Q. What are the critical physical properties of Benzo(c)phenanthrene, dimethyl- for experimental design?

Methodological Answer:

- Melting Point: The parent compound (Benzo(c)phenanthrene) melts at 158–160°C; dimethyl substitution likely increases this range due to steric effects. Validate using differential scanning calorimetry (DSC) .

- Boiling Point: Estimated at ~305°C (unsubstituted), but dimethyl groups may elevate volatility. Use thermogravimetric analysis (TGA) under inert conditions to avoid decomposition .

- LogP: The unsubstituted compound has a LogP of 5.14. Dimethyl groups may increase hydrophobicity (LogP ~5.7–6.0), affecting solvent selection for extraction (e.g., toluene over methanol) .

Q. How should researchers handle contradictions in reported physicochemical data (e.g., NIST values)?

Methodological Answer:

- Data Triangulation: Cross-check NIST Webbook entries (e.g., critical temperatures, retention indices) with independent sources like Cheméo or peer-reviewed studies .

- Experimental Replication: Repeat measurements under controlled conditions (e.g., using calibrated instruments) and report uncertainties. For example, discrepancies in boiling points (~305°C vs. 390°C in NIST) may arise from differing pressure conditions .

Advanced Research Questions

Q. What synthetic routes are available for preparing Benzo(c)phenanthrene, dimethyl- derivatives?

Methodological Answer:

- Palladium-Catalyzed Cross-Coupling: Adapt methods from Kumar et al. (1997), which synthesized hydroxylated Benzo(c)phenanthrene derivatives via Pd-mediated coupling of boronic acids with halogenated benzaldehydes. For dimethyl substitution, use methyl-substituted boronic acids .

- Cyclization Strategies: After coupling, employ acid-catalyzed cyclization (e.g., methanesulfonic acid) to form the phenanthrene core. Demethylation with BBr₃ can later introduce hydroxyl groups if needed .

- Purity Control: Validate products via NMR (e.g., methyl proton signals at δ 2.1–2.5 ppm) and high-resolution MS .

Q. How does dimethyl substitution influence the metabolic activation and carcinogenicity of Benzo(c)phenanthrene?

Methodological Answer:

- Metabolite Profiling: Incubate dimethyl derivatives with rat liver microsomes to identify diol epoxide metabolites. Compare with unsubstituted Benzo(c)phenanthrene, which forms 3,4-diol-1,2-epoxide adducts linked to DNA damage .

- Mutagenicity Assays: Use Ames tests with S. typhimurium TA100 to assess frameshift mutations. Dimethyl groups may sterically hinder epoxide binding, reducing mutagenicity compared to non-substituted analogs .

- In Vivo Models: Administer dimethyl derivatives to murine models (e.g., newborn mice) and monitor tumor incidence. Histopathological analysis of lung or mammary tissues can quantify carcinogenic potency .

Q. What strategies resolve discrepancies in bioavailability studies of PAHs like Benzo(c)phenanthrene, dimethyl-?

Methodological Answer:

- Biphasic Desorption Models: Apply the Kan et al. (1998) model to distinguish between rapidly and slowly desorbing fractions in sediments. For dimethyl derivatives, measure sediment-water partition coefficients (Kₐₚₚ) to predict bioavailability .

- Bioaccumulation Assays: Use oligochaetes (e.g., Ilyodrilus templetoni) to quantify uptake. Compare dimethyl derivatives with phenanthrene, noting that increased LogP may reduce aqueous solubility but enhance lipid-phase accumulation .

Q. How can researchers optimize detection of dimethyl-PAHs in complex matrices (e.g., biological tissues)?

Methodological Answer:

- Sample Preparation: Use pressurized liquid extraction (PLE) with acetone:toluene (50:50) to recover hydrophobic dimethyl-PAHs. Cleanup via silica gel chromatography removes interfering lipids .

- Sensitivity Enhancement: Employ isotope dilution with deuterated internal standards (e.g., Benzo(def)phenanthrene-d10) to correct for matrix effects in GC-MS .

- Quality Control: Include certified reference materials (CRMs) in each batch to validate recovery rates (target: 85–115%) and limit detection thresholds to <0.1 ng/g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.